molecular formula C20H15ClN2O4S B2608981 5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-76-6

5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2608981
CAS No.: 922137-76-6
M. Wt: 414.86
InChI Key: JOGQGDBQHBUVCP-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic organic compound supplied for non-human research applications. This molecule is built on a dibenzo[b,f][1,4]oxazepine core, a tricyclic scaffold of significant interest in medicinal chemistry due to its versatile pharmacological profile. The structure is functionalized with a benzenesulfonamide group, a moiety commonly associated with biological activity. The dibenzo[b,f][1,4]oxazepine scaffold is known to be pharmacologically relevant, particularly at G-protein coupled receptors (GPCRs). Scientific literature indicates that compounds based on this core structure can exhibit high affinity for histamine receptors (e.g., H1R) and serotonin receptors (e.g., 5-HT2AR) . The specific pattern of substituents, including the chlorine and methyl groups on the benzene sulfonamide moiety, is a critical determinant of receptor selectivity and biological activity, toggling the compound between different receptor targets . This makes it a valuable chemical tool for probing biological pathways and for hit-to-lead optimization in drug discovery campaigns. This product is intended for use in scientific research only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols in a laboratory setting.

Properties

IUPAC Name

5-chloro-2-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c1-12-6-7-13(21)10-19(12)28(25,26)23-14-8-9-17-15(11-14)20(24)22-16-4-2-3-5-18(16)27-17/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGQGDBQHBUVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the dibenzo[b,f][1,4]oxazepine core through a cyclization reaction, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, allowing for the modification of its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: Its unique structure allows it to interact with various biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer or neurological disorders.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This can lead to various biological effects, such as the modulation of cell signaling pathways, alteration of gene expression, or induction of cell death.

Comparison with Similar Compounds

Key Differences :

  • Sulfonamide Group : The thiophene ring replaces the benzene ring in the sulfonamide moiety, introducing sulfur into the heteroaromatic system. This substitution alters electronic properties (e.g., increased π-electron density) and may influence solubility or receptor-binding affinity .
  • Molecular Weight : The thiophene analog has a molecular weight of 420.882 g/mol (C₁₈H₁₃ClN₂O₄S₂), compared to the target compound’s estimated weight of ~423 g/mol (C₁₉H₁₅ClN₂O₄S).

Table 1: Structural and Molecular Comparison

Property Target Compound Thiophene Analog
Core Structure Dibenzo[b,f][1,4]oxazepine Dibenzo[b,f][1,4]oxazepine
Sulfonamide Group 5-Chloro-2-methylbenzene 5-Chlorothiophene
Substituent Position Methyl on benzene (C-2) Methyl on oxazepine nitrogen (N-10)
Molecular Formula C₁₉H₁₅ClN₂O₄S (estimated) C₁₈H₁₃ClN₂O₄S₂
Molecular Weight (g/mol) ~423 420.882

Thiazepine-Based Analogs from Dopamine Receptor Antagonist Research

Example Compounds :

4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide

N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide

Key Differences :

  • Heteroatom in Core : These analogs feature a sulfur atom in the thiazepine ring instead of oxygen (oxazepine), which may enhance conformational flexibility or alter metabolic stability .
  • Substituents : Both compounds include ethyl and methoxy groups, which are absent in the target molecule. The ethyl group on N-10 and methoxybenzyl/acetyl moieties could improve lipophilicity and blood-brain barrier penetration.
  • Synthetic Complexity : The thiazepine derivatives were synthesized using NaH/DMF-mediated alkylation and HPLC purification, yielding only 9% for one analog . This contrasts with the target compound’s likely synthesis pathway, which may involve direct sulfonamide coupling to the oxazepine core.

Implications of Structural Modifications

  • Electron-Donating vs. Electron-Withdrawing Groups : The chloro substituent in the target compound’s benzene ring may enhance electrophilic reactivity compared to the thiophene analog’s sulfur .
  • Heteroatom Effects : Replacing oxygen with sulfur in the thiazepine analogs could increase metabolic stability but reduce solubility due to sulfur’s hydrophobicity .
  • Substituent Positioning : Methyl placement on the benzene (target) versus the oxazepine nitrogen (thiophene analog) may influence steric interactions in target binding pockets.

Biological Activity

5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its antibacterial and anticancer activities, supported by case studies and research findings.

Molecular Structure and Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C21_{21}H17_{17}ClN2_{2}O4_{4}S
  • Molecular Weight : 428.89 g/mol
  • CAS Number : 921919-70-2

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various pathogens. The compound was evaluated for its efficacy against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Case Study Findings

  • In a study conducted on synthesized compounds similar to this compound, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
  • The compound demonstrated significant activity comparable to clinically used antibiotics, indicating its potential as an alternative treatment for bacterial infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects on various cancer cell lines.

The proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Disruption : It is suggested that the compound interferes with the normal progression of the cell cycle .

Research Findings

In vitro studies have demonstrated that this compound shows promising results against:

  • Colon cancer cell lines
  • Breast cancer cell lines
  • Lung cancer cell lines

Enzyme Inhibition

The compound has been shown to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions related to enzyme dysfunctions .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialModerate to strong against S. aureus
AnticancerCytotoxicity in various cancer cell lines
Enzyme InhibitionStrong AChE and urease inhibition

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